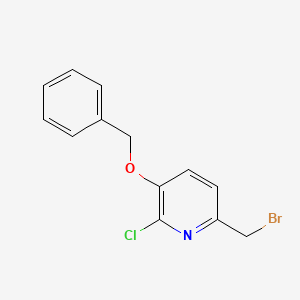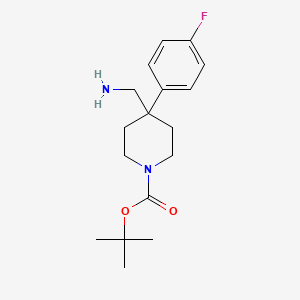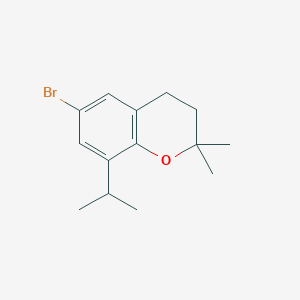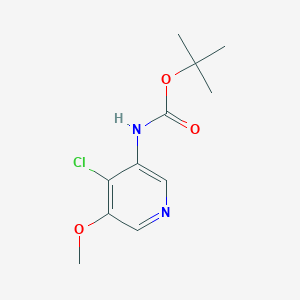![molecular formula C15H21N3 B1440181 4-[3-(aminomethyl)-2,5-dimethylpyrrol-1-yl]-N,N-dimethylaniline CAS No. 1177318-63-6](/img/structure/B1440181.png)
4-[3-(aminomethyl)-2,5-dimethylpyrrol-1-yl]-N,N-dimethylaniline
Vue d'ensemble
Description
4-[3-(Aminomethyl)-2,5-dimethylpyrrol-1-yl]-N,N-dimethylaniline, also known as 4-ADMA, is an organic compound that has been used in scientific research for a variety of purposes. It is a derivative of aniline and has a molecular weight of 219.31 g/mol. 4-ADMA has a pyrrolidine ring and two methoxy groups, and is an important intermediate in the synthesis of other compounds. 4-ADMA has been studied for its potential applications in medicine, biochemistry, and pharmacology, and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
- Novel Compound Synthesis : The synthesis of novel compounds, such as "4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide", has shown to be effective in increasing monoclonal antibody production in Chinese hamster ovary cell cultures. This compound was identified through screening and was found to suppress cell growth while increasing cell-specific glucose uptake rate and intracellular ATP during production, indicating its potential to improve the efficiency of biopharmaceutical manufacturing processes (Aki et al., 2021).
Biological and Chemical Activity
- DNA Adduct Formation : Research on similar compounds, such as 2,6-dimethylaniline, has provided insights into the formation of DNA adducts. These adducts are critical for understanding the mutagenic and carcinogenic potential of environmental pollutants. For example, studies have identified and characterized the formation of unique DNA adducts from the reaction of N-acetoxy-2,6-dimethylaniline with deoxyguanosine and deoxyadenosine, providing valuable information on the carcinogenic mechanisms of aromatic amines (Gonçalves et al., 2001).
Catalysis and Polymerization
- Catalytic Applications : The derivatives of dimethylaniline compounds have been explored for their catalytic activity, particularly in ethylene polymerization. Mono and bimetallic nickel bromide complexes bearing azolate-imine ligands derived from these compounds have been synthesized and characterized. They showed potential as catalysts in the homopolymerization of ethylene, producing polymers with low molecular weight and narrow molecular weight distributions. This indicates their utility in the polymer industry for producing specific types of polymers (Caris et al., 2009).
Propriétés
IUPAC Name |
4-[3-(aminomethyl)-2,5-dimethylpyrrol-1-yl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-11-9-13(10-16)12(2)18(11)15-7-5-14(6-8-15)17(3)4/h5-9H,10,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUYWPDXDDFNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-[3-(Aminomethyl)-2,5-dimethyl-1H-pyrrol-1-YL]phenyl)dimethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1440102.png)





![Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440112.png)




![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1440119.png)

